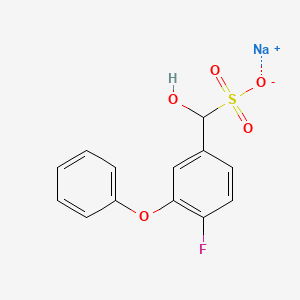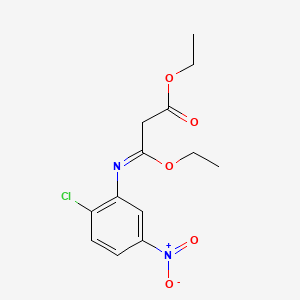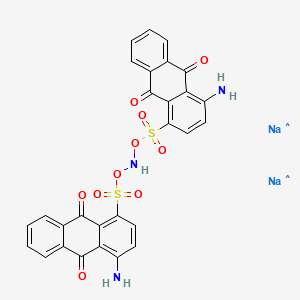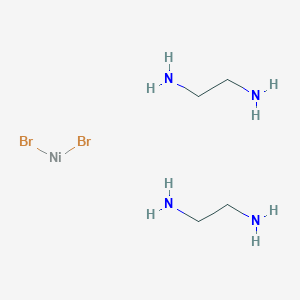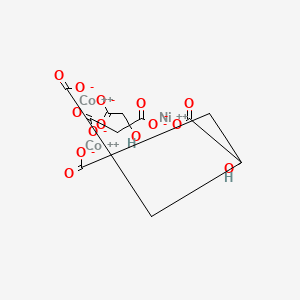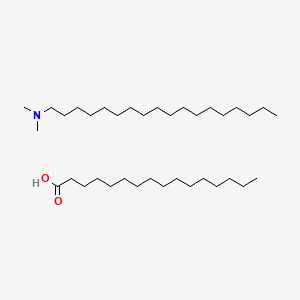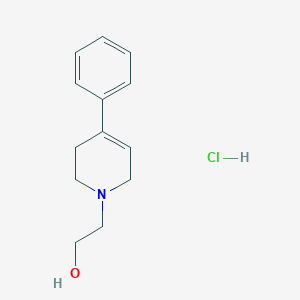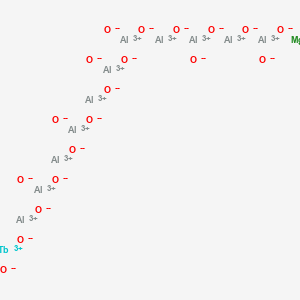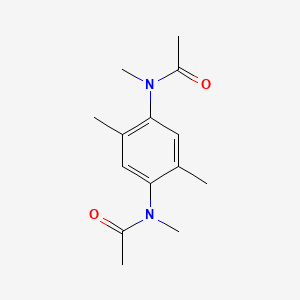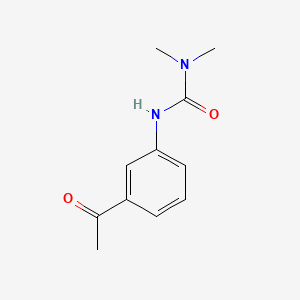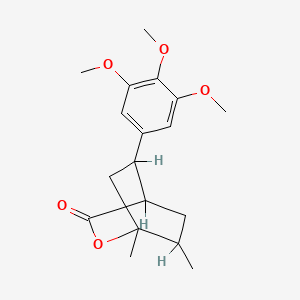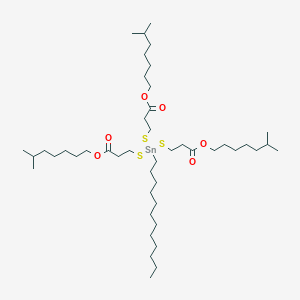
(Octahydro-4,7-methano-1H-indenyl)methyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Octahydro-4,7-methano-1H-indenyl)methyl butyrate is a chemical compound with the molecular formula C15H24O2. It is known for its unique structure, which includes an octahydro-4,7-methano-1H-indenyl group attached to a methyl butyrate moiety. This compound is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Octahydro-4,7-methano-1H-indenyl)methyl butyrate typically involves the esterification of (Octahydro-4,7-methano-1H-indenyl)methanol with butyric acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Octahydro-4,7-methano-1H-indenyl)methyl butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products vary depending on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
(Octahydro-4,7-methano-1H-indenyl)methyl butyrate is utilized in various scientific research fields, including:
Chemistry: It serves as a model compound for studying esterification and hydrolysis reactions.
Biology: The compound is used in biochemical assays to investigate enzyme-catalyzed reactions involving esters.
Medicine: Research into potential therapeutic applications, such as drug delivery systems, is ongoing.
Industry: It is used in the synthesis of fragrances and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism of action of (Octahydro-4,7-methano-1H-indenyl)methyl butyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active (Octahydro-4,7-methano-1H-indenyl)methanol, which then exerts its effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Octahydro-4,7-methano-1H-indenyl)methyl acetate
- (Octahydro-4,7-methano-1H-indenyl)methyl propionate
- (Octahydro-4,7-methano-1H-indenyl)methyl valerate
Uniqueness
(Octahydro-4,7-methano-1H-indenyl)methyl butyrate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
93983-74-5 |
|---|---|
Molekularformel |
C15H24O2 |
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
3-tricyclo[5.2.1.02,6]decanylmethyl butanoate |
InChI |
InChI=1S/C15H24O2/c1-2-3-14(16)17-9-12-6-7-13-10-4-5-11(8-10)15(12)13/h10-13,15H,2-9H2,1H3 |
InChI-Schlüssel |
XTDIPJOCJZHMMU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OCC1CCC2C1C3CCC2C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


